molecular formula C11H10N2 B1499616 4-(4-Vinylphenyl)-1H-imidazole

4-(4-Vinylphenyl)-1H-imidazole

Cat. No.: B1499616
M. Wt: 170.21 g/mol
InChI Key: VJLJIRPIFNTYDO-UHFFFAOYSA-N
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Description

Overview of Vinyl-Substituted Imidazoles within Functional Monomers

Vinyl-substituted imidazoles are a class of organic molecules that incorporate both a vinyl group (-CH=CH2) and an imidazole (B134444) ring. This unique combination of functional groups makes them valuable as monomers in the synthesis of specialized polymers. The vinyl group provides a reactive site for polymerization, allowing these monomers to be incorporated into long polymer chains. The imidazole moiety, with its distinct chemical properties, imparts specific functionalities to the resulting polymer.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. ajrconline.org This structure allows it to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. specificpolymers.comresearchgate.net When incorporated into a polymer, these imidazole groups can act as basic sites, nucleophiles, or chelating agents, leading to materials with enhanced thermal stability and chemical resistance.

The position of the vinyl group on the imidazole ring or a connected phenyl group, as in the case of 4-(4-Vinylphenyl)-1H-imidazole, can influence the reactivity of the monomer and the properties of the final polymer. Researchers have explored various vinylimidazole isomers, such as 1-vinylimidazole (B27976) and 4-vinylimidazole, to tune the characteristics of the resulting polymers for specific applications. mdpi.com For instance, polymers containing pendant imidazole groups have been investigated for their ability to selectively bind with other molecules, making them suitable for applications like sensors and separation membranes. mdpi.com

Table 1: Examples of Vinyl-Substituted Imidazoles in Research

Compound NameMolecular FormulaKey Feature
1-VinylimidazoleC5H6N2Commercially available monomer. mdpi.com
4-VinylimidazoleC5H6N2Synthesized for specific binding interactions. mdpi.com
2-Vinyl-1H-imidazoleC5H6N2Used in polymers with enhanced thermal stability.
1-(4-Vinylbenzyl)-1H-imidazoleC12H12N2Monomer for creating polymers with specific mechanical properties.

This table showcases different vinyl-substituted imidazoles and their roles as functional monomers in polymer synthesis.

Research Trajectory and Academic Significance of Imidazole-Based Compounds in Organic and Polymer Chemistry

The imidazole ring is a fundamental structure in chemistry, found in numerous natural products, including the amino acid histidine, and in many synthetic molecules. researchgate.netnih.gov Its unique electronic and structural features have made it a cornerstone in various fields, particularly in medicinal, organic, and polymer chemistry. nih.govnih.gov

In organic chemistry , the synthesis of imidazole derivatives has been a subject of extensive research for over a century, since its first synthesis by Heinrich Debus in 1858. mdpi.com Chemists have developed a multitude of methods to construct and functionalize the imidazole ring, highlighting its versatility as a building block for more complex molecules. researchgate.netrsc.org The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological targets, which is a key reason for its prevalence in medicinal chemistry. nih.gov

In polymer chemistry , the incorporation of imidazole functionalities into polymers has led to the development of "smart" or functional materials. specificpolymers.com Imidazole-containing polymers can exhibit responsiveness to stimuli such as pH, temperature, and the presence of metal ions. acs.org This has led to their use in a wide range of applications, from drug delivery systems to catalysts and membranes for gas separation. tandfonline.comgoogle.com

The academic significance of imidazole-based compounds is underscored by the continuous exploration of their properties and applications. Research has expanded from simple imidazole molecules to complex polymeric structures and ionic liquids. nih.govtandfonline.com Imidazolium-based ionic liquids, for example, are valued for their thermal stability and ability to facilitate ion transport, making them useful in electrochemical devices and as "green" solvents. tandfonline.com The ability to tune the properties of these materials by modifying the substituents on the imidazole ring continues to drive innovation in the field. tandfonline.com

The study of compounds like this compound is a direct extension of this research trajectory. By combining the polymerizable vinyl group with the functional imidazole ring via a phenyl spacer, chemists aim to create new materials with tailored properties for advanced applications.

Table 2: Key Research Areas for Imidazole-Based Compounds

Research AreaKey FocusSignificance
Medicinal Chemistry Development of therapeutic agents. nih.govImidazole is a core structure in many drugs. mdpi.com
Organic Synthesis Creation of novel synthetic methodologies. researchgate.netVersatile building block for complex molecules. mdpi.com
Polymer Science Design of functional polymers. tubitak.gov.trLeads to materials with tunable properties. tandfonline.com
Materials Science Development of ionic liquids and sensors. tandfonline.comtandfonline.comApplications in energy and environmental technologies. google.com

This table summarizes the diverse applications and academic importance of imidazole-based compounds across different scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h2-8H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJIRPIFNTYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Vinylphenyl 1h Imidazole and Its Derivatives

Direct Chemical Synthesis Approaches for 4-(4-Vinylphenyl)-1H-imidazole

Direct synthesis involves the formation of the imidazole (B134444) heterocycle from acyclic precursors. Several classical name reactions in organic chemistry are applicable for this purpose, allowing for the creation of substituted imidazoles.

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several methods being adaptable for the synthesis of phenyl-substituted imidazoles. These multicomponent reactions are valued for their efficiency in building molecular complexity. wikipedia.orgmdpi.com

Debus-Radziszewski Synthesis : This is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgslideshare.net To produce this compound, this reaction would theoretically involve the condensation of glyoxal (B1671930) (a 1,2-dicarbonyl), 4-vinylbenzaldehyde (B157712), and two equivalents of ammonia. mdpi.comscribd.comijprajournal.com The use of formamide (B127407) can sometimes serve as a convenient substitute for ammonia. slideshare.net This approach assembles the 2,4,5-substituted imidazole core in a single step.

Wallach Synthesis : The Wallach synthesis traditionally involves treating N,N'-dialkyloxamides with phosphorus pentachloride to yield a chlorinated intermediate, which is then reduced to form an N-substituted imidazole. biotechjournal.injetir.orgrsc.org While primarily used for N-substituted imidazoles, adaptations of the underlying principles could be explored for constructing the desired scaffold.

Van Leusen Imidazole Synthesis : This method allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org The aldimine can be generated in situ from an aldehyde and an amine, making it a versatile three-component reaction. organic-chemistry.orgwikipedia.org For the target molecule, 4-vinylbenzaldehyde would be reacted with an amine to form the aldimine, which then undergoes cycloaddition with TosMIC to yield the imidazole ring. nih.gov

α-Halo Ketones with Formamide/Amidines : A widely used method for synthesizing 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. orgsyn.org To adapt this for this compound, a potential route would involve reacting an α-haloketone bearing the 4-vinylphenyl group with formamidine.

Table 1: Comparison of Imidazole Ring Formation Reactions
Reaction NameKey ReactantsGeneral ApplicabilityReference
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, AmmoniaForms 2,4,5-trisubstituted imidazoles from three components. wikipedia.orgmdpi.com
WallachN,N'-Dialkyloxamide, PCl5Primarily for N-substituted imidazoles. jetir.org
Van LeusenAldimine, Tosylmethyl isocyanide (TosMIC)Versatile for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov
From α-Halo Ketonesα-Halo Ketone, AmidineA common and robust method for 2,4-disubstituted imidazoles. orgsyn.org

An alternative to building the imidazole ring from scratch is to modify a pre-existing, simpler imidazole. This often involves modern cross-coupling reactions which are highly efficient at forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki-Miyaura coupling are powerful tools for this purpose. researchgate.net This strategy would typically involve coupling a halo-imidazole, such as 4-bromo-1H-imidazole or 4-iodo-1H-imidazole, with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netacs.org Similarly, Stille coupling could be employed using a vinyl-stannane reagent. researchgate.net

Elimination Reactions : The vinyl group can be generated through an elimination reaction on a suitable precursor. For example, dehydration of 4-(4-(1-hydroxyethyl)phenyl)-1H-imidazole, which could be synthesized from 4-(4-acetylphenyl)-1H-imidazole, would yield the target vinylphenyl compound.

Synthesis of Related Vinylimidazole Isomers and Analogs

The synthetic methodologies for isomers like 1-vinylimidazole (B27976) and 4-vinylimidazole provide context and highlight alternative strategies for introducing the vinyl functionality.

1-Vinylimidazole : This isomer is commonly synthesized through the high-temperature reaction of imidazole with acetylene, a method developed by Walter Reppe. wikipedia.org A laboratory-scale alternative involves reacting imidazole with 1,2-dichloroethane (B1671644) to form 1-(2-chloroethyl)imidazole, followed by dehydrochlorination to yield 1-vinylimidazole. wikipedia.org Vinylation can also be achieved using vinyl bromide. researchgate.netchemicalbook.com

4-Vinylimidazole : A primary route to 4-vinylimidazole is the thermal decarboxylation of urocanic acid under vacuum. acs.org Another approach involves preparing a protected 4-iodoimidazole, which can then undergo a palladium-catalyzed cross-coupling reaction with a vinylating agent. acs.org

Table 2: Synthesis of Vinylimidazole Isomers
CompoundSynthetic MethodKey Precursor(s)Reference
1-VinylimidazoleReppe SynthesisImidazole, Acetylene wikipedia.org
1-VinylimidazoleDehydrochlorinationImidazole, 1,2-Dichloroethane wikipedia.org
4-VinylimidazoleDecarboxylationUrocanic acid acs.org
4-VinylimidazoleCross-Coupling4-Iodoimidazole acs.org

Precursor Chemistry and Advanced Synthetic Strategies

A significant challenge in synthesizing vinyl-substituted aromatic compounds is the potential for the vinyl group to polymerize under the conditions required for ring formation (e.g., acidic or high-temperature conditions). A robust strategy to circumvent this is to introduce the vinyl group at a late stage of the synthesis.

For example, one could start with 1H-imidazole-4-carbaldehyde. This aldehyde can then be converted to the vinyl group via a Wittig reaction, using a reagent like methyltriphenylphosphonium (B96628) bromide and a base. researchgate.netgoogle.com This places the sensitive vinyl group installation as one of the final steps, preserving it from the potentially harsh conditions of imidazole ring synthesis. The required precursor, 1H-imidazole-4-carbaldehyde, itself can be prepared through various established methods. This late-stage functionalization represents an advanced and often preferred strategy for molecules like this compound.

Polymerization Principles and Reaction Kinetics of 4 4 Vinylphenyl 1h Imidazole

Homopolymerization of 4-(4-Vinylphenyl)-1H-imidazole

Free Radical Polymerization Processes and Conditions

Conventional free radical polymerization (FRP) represents a common method for polymerizing vinyl monomers. For monomers like N-vinylimidazole (NVI), a related compound, FRP is typically initiated by thermal decomposition of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The polymerization rate of NVI has been shown to be pH-dependent, with faster rates observed at lower pH values, which suppress degradative side reactions. While specific studies on the free radical polymerization of this compound are not extensively detailed in available literature, analogous conditions would likely be employed. A typical process would involve dissolving the monomer in a suitable solvent, adding a radical initiator, and heating the mixture under an inert atmosphere to initiate polymerization.

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization, ATRP)

To achieve better control over the polymer structure, controlled radical polymerization (CRP) methods are employed. These techniques minimize termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that has been successfully applied to various vinylimidazole monomers. For instance, the controlled polymerization of 4-vinylimidazole (4VIM) has been achieved in glacial acetic acid. This solvent is thought to stabilize the propagating radicals, facilitating a more controlled reaction. RAFT polymerization of this compound would similarly involve a chain transfer agent (CTA), an initiator, and a suitable solvent system, enabling the synthesis of well-defined homopolymers.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique, although its application to N-vinyl monomers can be challenging. Successful ATRP of N-vinylpyrrolidone has been reported, suggesting that with appropriate selection of catalyst (e.g., copper complex), ligand, and initiator, ATRP could potentially be adapted for the controlled polymerization of this compound. The key to a successful ATRP is maintaining a dynamic equilibrium between active propagating radicals and dormant species.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers allows for the creation of materials with tailored properties, combining the characteristics of each constituent monomer.

Investigation of Monomer Reactivity Ratios in Copolymer Systems

Synthesis of Block and Graft Copolymers Containing this compound Units

The synthesis of block and graft copolymers allows for the creation of complex macromolecular architectures with distinct properties.

Block Copolymers: Controlled radical polymerization techniques like RAFT are particularly well-suited for synthesizing block copolymers. For example, ABA triblock copolymers containing 4-vinylimidazole have been synthesized using a difunctional RAFT agent. A similar strategy could be employed for this compound, where a macro-CTA is used to initiate the polymerization of the monomer, resulting in a diblock or triblock copolymer.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains. The "grafting from" method, where initiating sites are created along a polymer backbone to initiate the polymerization of a second monomer, is a common approach. Alternatively, the "grafting through" method involves the copolymerization of a macromonomer. The synthesis of graft copolymers of N-vinylimidazole onto natural polymers like cellulose (B213188) has been reported. This suggests the potential for creating graft copolymers where poly(this compound) chains are grafted from or onto another polymer backbone.

Mechanistic Aspects and Kinetic Studies of Polymerization

Understanding the mechanism and kinetics of polymerization is essential for controlling the reaction and designing polymers with desired characteristics. Kinetic studies typically involve monitoring monomer conversion over time under various reaction conditions (e.g., different initiator or monomer concentrations, temperatures).

Influence of Reaction Conditions on Polymerization Kinetics (e.g., initiator, solvent, pH)

The reaction conditions are critical in controlling the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer. For a styrenic monomer like this compound, free-radical polymerization is a common approach.

Initiator: The choice of initiator significantly impacts the rate of polymerization. Common thermal initiators for styrenic monomers include azo compounds like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and peroxides. The rate of polymerization is typically proportional to the square root of the initiator concentration. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed to achieve polymers with well-defined molecular weights and narrow polydispersity indices. For related vinylimidazole monomers, RAFT has been successfully used.

Solvent: The solvent plays a crucial role, particularly due to the presence of the imidazole (B134444) group.

Polarity: The polarity of the solvent can affect the reaction kinetics. For the polymerization of 1-vinyl imidazole, glacial acetic acid has been used effectively as a solvent, as it can stabilize propagating radicals and prevent certain side reactions.

Chain Transfer: Solvents can also act as chain transfer agents, which can limit the molecular weight of the polymer. The extent of chain transfer depends on the specific solvent's chain transfer constant.

Solubility: The solubility of both the monomer and the resulting polymer is a key consideration. A solvent must be chosen in which both remain soluble to avoid precipitation and ensure homogeneous polymerization. Dimethylformamide (DMF) is another solvent often used for the polymerization of imidazole-containing monomers, although its effectiveness can vary.

pH: The imidazole ring has a basic nitrogen atom, making the monomer and polymer pH-responsive. The protonation state of the imidazole ring can profoundly influence polymerization kinetics.

Protonation: In acidic conditions, the imidazole ring becomes protonated (imidazolium). This change in charge can alter the monomer's reactivity and the electrostatic interactions along the growing polymer chain.

Degradative Chain Transfer: For N-vinylimidazole, it has been observed that polymerization rates are very slow at neutral or basic pH due to degradative chain transfer. Lowering the pH protonates the monomer, which suppresses this side reaction and significantly increases the polymerization rate. While the mechanism would differ for a C-linked imidazole like in this compound, the pH is still expected to be a critical parameter influencing the electronic nature of the imidazole ring and its potential to engage in side reactions.

The following table summarizes the expected influence of various reaction parameters based on related systems.

Reaction ConditionParameterExpected Influence on Polymerization of this compound
Initiator ConcentrationRate of polymerization is proportional to the square root of concentration.
Type (e.g., AIBN, RAFT agent)Determines polymerization mechanism (conventional vs. controlled).
Solvent Polarity (e.g., Acetic Acid, DMF)Affects radical stability and reaction rate.
Chain Transfer ConstantCan limit the final molecular weight of the polymer.
pH Acidic (Low pH)May increase polymerization rate by protonating the imidazole ring and altering its electronic properties.
Neutral/Basic (High pH)May lead to a higher likelihood of side reactions involving the imidazole ring.

Elucidation of Polymerization Pathways and Side Reactions (e.g., degradative chain transfer, depolymerization)

Understanding the polymerization pathway and potential side reactions is essential for producing a polymer with the desired structure and properties.

Polymerization Pathways: The primary polymerization pathway for this compound via free-radical methods involves the standard steps of initiation, propagation, and termination.

Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to create an active chain-initiating species.

Propagation: The active chain rapidly adds monomer units, growing the polymer backbone. Due to the styrenic nature of the monomer, this propagation is expected to be a head-to-tail addition.

Termination: The growth of a polymer chain is stopped, typically through combination or disproportionation of two growing radical chains.

Side Reactions:

Degradative Chain Transfer: This is a significant side reaction in the polymerization of certain vinylimidazoles, particularly N-vinylimidazole. It occurs when a propagating radical abstracts a hydrogen atom from the imidazole ring of a monomer molecule, creating a stable, non-propagating radical and terminating the growing chain. researchgate.net This leads to low polymerization rates and low molecular weight polymers. While the mechanism would be different for this compound (as the abstractable protons are on carbon, not nitrogen-adjacent), the potential for the imidazole ring to act as a site for chain transfer, especially to the monomer, cannot be discounted. Protonating the imidazole ring in acidic media can suppress this reaction. researchgate.net

Depolymerization: Depolymerization is the process where a polymer breaks down into its constituent monomers or smaller oligomers. This is generally not a significant side reaction during the polymerization of styrenic monomers under typical conditions. It becomes more relevant at elevated temperatures, where the "ceiling temperature" of the polymer may be approached or exceeded. The thermal stability of poly(N-vinylimidazole) has been studied, and its decomposition occurs at high temperatures (340–500 °C), involving main chain scission followed by depolymerization. A similar high thermal stability would be expected for the polymer of this compound.

The table below outlines potential reactions during the polymerization process.

Reaction TypeDescriptionRelevance to this compound
Main Pathway Standard free-radical polymerization (initiation, propagation, termination).The primary mechanism for polymer formation.
Side Reaction Degradative Chain Transfer to MonomerPossible due to the presence of the imidazole ring; may be suppressed by low pH.
Side Reaction Chain Transfer to Solvent/AgentDependent on the choice of solvent and any added chain transfer agents.
Side Reaction DepolymerizationUnlikely to be significant under standard polymerization temperatures.

Advanced Spectroscopic and Structural Characterization of 4 4 Vinylphenyl 1h Imidazole and Its Polymers

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the synthesis and purity of 4-(4-vinylphenyl)-1H-imidazole and in characterizing the structure of the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For imidazole (B134444) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of imidazole-containing compounds, the protons on the imidazole ring and any substituents will have characteristic chemical shifts. For instance, in 2-phenyl-substituted imidazoles, the protons of the phenyl group and the imidazole ring can be identified. mdpi.com Temperature-dependent ¹H NMR studies can reveal dynamic processes such as tautomerism, where a proton can exchange between the two nitrogen atoms of the imidazole ring. mdpi.com This can sometimes lead to broadened signals in the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For imidazole derivatives, the carbon atoms of the imidazole ring typically appear in a specific region of the spectrum. However, fast tautomerization in solution can sometimes make it difficult to observe the signals for the imidazole ring carbons. mdpi.com In such cases, solid-state ¹³C NMR (CP-MAS NMR) can be a valuable technique to obtain a well-resolved spectrum and fully characterize the structure. mdpi.comnih.gov For poly(1-vinylimidazole), the ¹³C NMR spectrum shows characteristic peaks for the polymer backbone and the imidazole side chains, with chemical shifts around 42.25, 53.40, 118.01, 130.43, and 137.76 ppm in MeOD. researchgate.net

A representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted imidazole is provided below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole NH~12.6-
Imidazole CH~7.2-8.1~118-145
Phenyl CH~7.2-8.1~127-137
Vinyl CH=CH₂~5.2, 5.8, 6.7~114, 136

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic and vinyl groups, C=C bonds of the aromatic ring and vinyl group, and C-N bonds of the imidazole ring. researchgate.net

For instance, the N-H stretching vibration in imidazoles typically appears as a broad band in the region of 3300-3500 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the vinyl C-H stretching is also in this region. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. rsc.org The C-N stretching vibrations of the imidazole ring can be observed between 1000 and 1350 cm⁻¹. researchgate.net

In the case of the corresponding polymer, poly(4-vinylphenyl)-1H-imidazole, the IR spectrum would show the disappearance or significant reduction of the vinyl group absorption bands (around 910 and 990 cm⁻¹ for the C-H out-of-plane bending), indicating successful polymerization. researchgate.net The characteristic bands of the imidazole and phenyl rings would remain.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
N-H Stretch (Imidazole)3300 - 3500 (broad)
Aromatic C-H Stretch3000 - 3100
Vinyl C-H Stretch3000 - 3100
C=C Stretch (Aromatic)1450 - 1600
C=C Stretch (Vinyl)~1630
C-N Stretch (Imidazole)1000 - 1350
Vinyl C-H Bend~910 and 990

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular weight (168.21 g/mol ). High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition of the molecule. nih.gov

Analytical Methods for Polymeric Architectures

The characterization of polymers derived from this compound requires techniques that can provide information about their macroscopic properties, which are directly related to their molecular weight distribution and thermal behavior.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of a polymer. lcms.cz This method separates polymer molecules based on their size in solution. lcms.cz Larger molecules elute from the GPC column faster than smaller molecules. lcms.cz

The output from a GPC experiment is a chromatogram that shows the distribution of molecular weights in the polymer sample. From this data, several important parameters can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz The PDI is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers typically have a PDI greater than 1.0. The molecular weight distribution is a critical factor as it significantly influences the physical and mechanical properties of the polymer. lcms.cz

Parameter Description
Mn (Number-Average Molecular Weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-Average Molecular Weight) An average molecular weight that is biased towards the heavier molecules in the sample.
PDI (Polydispersity Index) A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn).

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a polymer and to study its decomposition profile. netzsch.com The TGA thermogram shows the temperature at which the polymer begins to decompose and the percentage of weight loss at different temperatures. For poly(N-vinylimidazole), thermal decomposition typically occurs in a main step between 340–500 °C. researchgate.net The residue at the end of the analysis can provide information about the char yield.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) of a polymer, which is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. netzsch.com The Tg is an important characteristic of a polymer as it defines its upper-use temperature. For poly(N-vinylimidazole), the glass transition temperature has been reported to be around 131 °C. polymersource.ca DSC can also be used to study melting and crystallization behavior in semi-crystalline polymers.

Technique Information Obtained Typical Values for Imidazole-Based Polymers
TGA Thermal stability, decomposition temperatureDecomposition onset often >300°C
DSC Glass transition temperature (Tg)Tg can vary, e.g., ~131°C for Poly(N-vinyl imidazole) polymersource.ca

Computational and Theoretical Investigations of 4 4 Vinylphenyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Among the most widely used methods is Density Functional Theory (DFT), which has proven to be a robust tool for investigating the properties of imidazole (B134444) derivatives. mdpi.comnih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular geometries, electronic structures, and other critical parameters by solving the Schrödinger equation in an approximate manner. orientjchem.orgscispace.com These theoretical calculations are performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects. mdpi.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.comnih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. nih.gov For 4-(4-Vinylphenyl)-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole and vinylphenyl rings, while the LUMO would also be distributed across the π-conjugated system. This distribution facilitates intramolecular charge transfer, a key characteristic for applications in electronics and nonlinear optics.

Table 1: Calculated Frontier Molecular Orbital Properties for an Imidazole Derivative This interactive table provides representative values for quantum chemical parameters based on DFT calculations for similar imidazole structures. Specific calculated values for this compound may vary.

ParameterSymbolTypical Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-5.61Energy of the outermost electron-donating orbital. orientjchem.org
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.74Energy of the lowest electron-accepting orbital. orientjchem.org
HOMO-LUMO Energy GapΔE3.87Indicates chemical reactivity and kinetic stability. orientjchem.org

Determining the most stable three-dimensional structure of a molecule is essential for understanding its properties. DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, a key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. Due to steric hindrance, these two rings are not coplanar. In a closely related compound, 4-[4-(1H-Imidazol-4-yl)phenyl], crystallographic data shows that the imidazole and benzene (B151609) rings form a dihedral angle of 25.02°. nih.gov This twist from planarity affects the extent of π-conjugation between the two ring systems.

Conformational analysis, often performed by scanning the potential energy surface (PES) through the rotation of specific bonds, is used to identify the most stable conformer (the global minimum on the energy landscape). researchgate.netnih.gov For this compound, this would involve rotating the imidazole ring relative to the phenyl ring to map out the energetic profile and confirm the lowest-energy geometry.

Table 2: Predicted Optimized Geometric Parameters for this compound This interactive table shows typical bond lengths and angles expected from a DFT/B3LYP geometry optimization. These values are illustrative.

ParameterBond/AngleTypical Value (Å or °)
Bond LengthC-C (in Phenyl Ring)~1.39 Å
Bond LengthC-N (in Imidazole Ring)~1.38 Å
Bond LengthC=C (Vinyl Group)~1.34 Å
Bond LengthC-C (Phenyl-Imidazole Link)~1.48 Å
Dihedral AngleImidazole-Phenyl~25-35°

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. mdpi.com This involves calculating the energetics of the reaction pathway, which includes identifying stationary points such as reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the minimum energy path of a reaction and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, such studies could be applied to understand its synthesis, such as via the Radziszewski reaction, or its polymerization. mdpi.com By characterizing the geometry and energy of the transition state, chemists can calculate the activation energy, providing a quantitative measure of the reaction rate. While detailed studies on the reaction pathway energetics specifically for this compound are not widely available in the literature, the established computational methodologies are fully capable of providing these insights.

Molecular Modeling and Simulation of Polymeric Systems

While quantum mechanics provides detailed information on individual molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of large systems like polymers. scispace.com An MD simulation of poly(this compound) would involve modeling the collective motion of thousands of atoms over time, governed by a force field that approximates the interatomic interactions.

Such simulations can predict macroscopic properties from the underlying molecular structure. Key insights that can be gained from modeling the polymeric system include:

Chain Conformation and Dynamics: Understanding how the polymer chains fold and move in different environments.

Mechanical Properties: Predicting properties like the elastic modulus and tensile strength.

Intermolecular Interactions: Analyzing how polymer chains interact with each other and with other molecules, such as solvents or ions. This is particularly relevant for applications in membranes or as ion-exchange resins.

Glass Transition Temperature: Simulating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Although the synthesis of polymers from vinyl imidazole monomers is well-established, comprehensive molecular modeling and simulation studies specifically on poly(this compound) are not extensively reported in the scientific literature. mdpi.com However, these computational techniques hold significant promise for the rational design and optimization of materials based on this polymer.

Coordination Chemistry and Metal Interactions of 4 4 Vinylphenyl 1h Imidazole

Ligand Properties of the Imidazole (B134444) Moiety in Metal Complexes

The imidazole ring is a fundamental five-membered heterocyclic motif containing two nitrogen atoms. In 4-(4-vinylphenyl)-1H-imidazole, the imine nitrogen (HC=N-CH) is basic and serves as the primary site for coordination with metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor, contributing to the formation of stable coordination bonds. wikipedia.org The basicity of the imidazole moiety, with a pKa of the imidazolium (B1220033) cation around 6.95, is intermediate between that of pyridine (B92270) and ammonia (B1221849), influencing its coordination strength. wikipedia.org

The coordination of imidazole-based ligands to metal centers can be studied using various spectroscopic techniques. For example, in the infrared (IR) spectra of metal complexes, a shift in the stretching frequency of the C=N bond within the imidazole ring to lower frequencies is indicative of coordination through the nitrogen atom. ekb.eg The electronic properties of the resulting complexes are also influenced by the ligand, which can be probed by UV-Vis spectroscopy.

Table 1: Comparison of Coordination Properties of Imidazole and its Derivatives

LigandCoordinating Atom(s)Typical Coordination ModeInfluence of Substituents
ImidazoleImine NitrogenMonodentate, BridgingSteric hindrance can affect coordination.
This compound Imine NitrogenMonodentate, BridgingThe vinylphenyl group can participate in further reactions like polymerization after complexation.
HistidineImidazole Nitrogen, Amino Nitrogen, Carboxylate OxygenMonodentate, Bidentate, TridentateThe amino acid backbone provides additional coordination sites. wikipedia.org
2-MethylimidazoleImine NitrogenMonodentateThe methyl group can introduce steric hindrance.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Imidazole Units

Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as linkers in the construction of these materials due to their strong coordinating ability and the directional nature of the coordinate bonds they form. alfa-chemistry.comrsc.org The resulting frameworks often exhibit high surface areas, tunable pore sizes, and chemical stability, making them suitable for a variety of applications. alfa-chemistry.com

The vinyl group in this compound provides a reactive site for post-synthetic modification or for direct use in polymerization reactions to form coordination polymers. This dual functionality allows for the creation of materials with tailored properties. For example, the imidazole moiety can first coordinate to a metal center to form a discrete complex, and then the vinyl groups can be polymerized to create a one-dimensional, two-dimensional, or three-dimensional network.

The synthesis of coordination polymers and MOFs incorporating imidazole units is typically carried out under solvothermal conditions, where the metal salt and the imidazole-based ligand are heated in a suitable solvent. rsc.org The choice of metal ion, ligand, solvent, and reaction temperature can influence the final structure and properties of the resulting material. rsc.org For instance, the use of different metal ions can lead to frameworks with different topologies and dimensionalities.

Table 2: Examples of MOFs constructed with imidazole-based ligands

MOF NameMetal IonImidazole-based LigandKey FeaturePotential Application
ZIF-8Zn(II)2-MethylimidazoleHigh thermal and chemical stability. researchgate.netGas separation, Catalysis
TIBM-CuCu(II)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneExcellent CO2 adsorption capacity. mdpi.comCarbon capture
PCN-351/352Cu(II)Mixed pyrazolate and imidazolate linkersDistinct channels and molecular polyhedral cages. tamu.eduGas storage

Role of Imidazole-Based Ligands in Catalysis and Support Materials

The presence of both a coordinating nitrogen atom and potentially other functional groups makes imidazole-based ligands valuable components in catalysis. They can act as ligands that directly coordinate to a catalytically active metal center, influencing its electronic and steric environment and thereby its catalytic activity and selectivity. nih.gov For example, ruthenium complexes containing imidazole ligands have been shown to be effective catalysts for ring-closing metathesis and cross-metathesis reactions. mdpi.com

Furthermore, imidazole-functionalized materials, including coordination polymers and MOFs, can serve as excellent supports for catalytic species. frontiersin.org The porous nature of these materials allows for the encapsulation or immobilization of catalytically active metal nanoparticles or complexes. frontiersin.org The imidazole units within the framework can play a crucial role in anchoring and stabilizing these active species, preventing their aggregation and leaching, which in turn enhances the catalyst's stability and reusability. frontiersin.org For instance, palladium clusters anchored on imidazole-functionalized MOFs have demonstrated high efficiency in Suzuki coupling reactions. frontiersin.org

The catalytic prowess of imidazole-containing MOFs is also attributed to the presence of metal ions within their structure, which can act as catalytic sites. alfa-chemistry.com These materials have been explored as catalysts for various reactions, including oxidation and reduction. alfa-chemistry.com An imidazole-functionalized Hf(IV)-based MOF has been reported as a heterogeneous catalyst for the synthesis of 1,4-dihydropyridines through Biginelli and Hantzsch reactions. nih.gov

Table 3: Catalytic Applications of Imidazole-Based Systems

Catalytic SystemImidazole-based ComponentReactionRole of Imidazole Moiety
Ruthenium ComplexesImidazole ligandsOlefin MetathesisModulates the electronic and steric properties of the Ru center. mdpi.com
Pd@UIO-66-SB-ImImidazole-functionalized MOFSuzuki CouplingAnchors and stabilizes Pd nanoparticles. frontiersin.org
MIL-101(Cr)MOF with imidazole synthesis applicationSynthesis of 2,4,5-tri-substituted imidazolesActs as a heterogeneous catalyst. mdpi.com
Hf(IV)-based MOFImidazole-functionalized linkerBiginelli and Hantzsch CondensationProvides active sites for catalysis. nih.gov

Emerging Applications in Chemical Science and Advanced Materials Design Based on 4 4 Vinylphenyl 1h Imidazole

Functional Polymer Design for Specific Chemical Interactions

The presence of both a reactive vinyl group and a functional imidazole (B134444) ring allows for the straightforward synthesis of polymers with unique chemical interaction capabilities. The imidazole group, with its basic nitrogen atoms, can engage in hydrogen bonding, coordinate with metal ions, and participate in acid-base chemistry, making it a powerful functional handle in polymer design.

Polymers derived from 4-VPI are promising candidates for chemical sorption and separation applications, particularly for the capture of acidic gases like carbon dioxide (CO2). The nitrogen-rich imidazole ring provides active sites for CO2 interaction. Amine-functionalized porous organic polymers (POPs) have demonstrated enhanced CO2 uptake and selectivity due to the chemical affinity of amine groups for CO2. osti.gov The basic nitrogen atoms in the imidazole moiety of poly(4-VPI) can function similarly, leading to physisorption processes that allow for efficient and reversible CO2 capture. nih.govnih.gov

The performance of such materials is often evaluated by their CO2 uptake capacity and selectivity over other gases like nitrogen (N2) and methane (CH4). For instance, benzimidazole-linked polymers (BILPs) have shown high SO2 uptake and significant selectivity for SO2 over CO2, CH4, and N2, highlighting the potential of imidazole-based structures in gas separation. nih.gov By creating porous architectures from 4-VPI, it is possible to develop materials with high surface areas and accessible active sites, crucial for efficient gas capture. osti.govnih.gov

Table 1: CO2 Adsorption Performance of Various Porous Organic Polymers

Polymer Adsorbent CO2 Uptake (mmol/g) Conditions CO2/N2 Selectivity Reference
Azo-COP-2 1.52 298 K, 1 bar 109.6 osti.gov
PPN-125-DETA Not specified Not specified Not specified osti.gov
COP-122-G1 >5x neat COP-122 Not specified Not specified osti.gov
TBPP-OH 2.77 273 K, 1 bar High nih.gov
BILPs (for SO2) 8.5 (SO2) 298 K, 1 bar 19-24 (SO2/CO2) nih.gov

The polymerization of ionic liquid (IL) monomers is a key method for producing Polymeric Ionic Liquids (PILs). nih.gov The vinyl group on 4-VPI makes it an ideal monomer for creating PILs after quaternization of the imidazole ring. These materials combine the unique properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability of polymers. nih.govmdpi.com

PILs based on vinylimidazolium salts are explored for various applications, including solid polymer electrolytes, gas separation membranes, and absorbents. nih.govnih.gov The properties of these PILs, such as ion conductivity and mechanical stability, can be tuned by modifying the alkyl side chains on the imidazolium (B1220033) cation and by selecting different anions. nih.gov For example, vinylimidazolium bromide-containing membranes have been synthesized for nanofiltration, demonstrating the ability to retain charged sugars while allowing neutral compounds to pass. nih.gov Research has shown that the choice of solvent (aqueous vs. non-aqueous) can significantly impact the electroactivity and ion conductivity of imidazole-based PIL films, affecting their performance in energy storage and sensing applications. mdpi.com

Table 2: Properties of Imidazole-Based Polymeric Ionic Liquids

PIL System Application Key Finding Ion Conductivity (mS/cm) Reference
Vinylalkylimidazolium Bromide Membranes Permselective Membranes Side chain variation adjusts flux and mechanical properties. Not specified nih.gov
Hydrophobic PIL Films Energy Storage & Sensing Ion conductivity is 3x higher in aqueous vs. PC electrolyte. 0.38 (aqueous) mdpi.com
PIL Augmented Membranes Dye/Sugar Fractionation Membranes acquire a positive surface charge and high hydrophilicity. Not specified nih.gov

The vinyl functionality of 4-VPI is crucial for surface modification through "grafting" techniques. Graft polymerization is a method where polymer chains are chemically attached to a surface, altering its properties like wettability, adhesion, and biocompatibility. nih.gov This can be achieved through "grafting-from" or "grafting-to" methods. In the "grafting-from" approach, initiating sites are created on a substrate surface, and the 4-VPI monomer is polymerized directly from these sites. nih.gov

This technique allows for the creation of dense polymer brushes on a surface. Such modifications are vital in interface engineering, for example, to improve the adhesion between dissimilar materials like a polymer and a metal. Studies on grafting 1-vinyl imidazole onto polyimide films to enhance adhesion to copper foils have demonstrated the effectiveness of this approach. researchgate.net The imidazole groups in the grafted polymer chains can coordinate with the metal, forming a robust interface and improving properties like peel strength and moisture resistance. researchgate.net This surface functionalization can be applied to a wide range of substrates, including nanoparticles, membranes, and textiles, to impart specific functionalities. ekb.egnih.gov

Chemical Design Principles for Optoelectronic Materials

The incorporation of specific organic moieties into polymer backbones is a cornerstone of designing materials for optoelectronics. The imidazole ring, being an electron-deficient system, and the vinylphenyl group, a component of conjugated systems, make 4-VPI an interesting monomer for such applications.

Polymers containing imidazole and carbazole derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The imidazole moiety can serve as an electron-transporting unit, while other components can provide hole-transport and emissive properties. By copolymerizing 4-VPI with other monomers, it is possible to create materials with balanced charge transport, a critical factor for high-efficiency OLEDs. epa.gov

For instance, polymers based on poly(p-phenylene vinylene) (PPV) and polyfluorene are widely studied classes of light-emitting polymers (LEPs). sigmaaldrich.comhongik.ac.kr The vinylphenyl structure in 4-VPI is analogous to the building blocks of PPV. Incorporating 4-VPI into such polymer chains could modify the electronic bandgap, thereby tuning the emission color. sigmaaldrich.com Furthermore, the imidazole group could enhance electron injection or transport, potentially leading to improved device performance. Research on related structures, such as poly(9-(3-Vinyl-phenyl)-phenanthrene), shows that vinyl-functionalized aromatic monomers can be used to create polymer hosts for light-emitting dopants, where efficient energy transfer leads to tuned light emission. nih.gov

Table 3: Performance of Representative Organic Light-Emitting Diodes (OLEDs)

Material System Application Max. External Quantum Efficiency (EQE) Emission Color Reference
Imidazole/Carbazole Derivative Fluorescent Emitter 1.1% Deep-Blue mdpi.com
White PLEDs with PVK Host Solid-State Lighting 11.5% White nih.gov
Fluorene Copolymer (TPABTF) Emissive Material Not specified (2.02 cd/A efficiency) Green (542 nm) epa.gov

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Polymers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. pku.edu.cnnih.gov The selection of organic building blocks is key to designing COFs for specific applications. The structure of 4-VPI, with its potential for modification to include multiple reactive sites (e.g., by converting the imidazole to a dialdehyde), makes it a candidate for inclusion as a linker in COF synthesis.

Imidazole-based COFs have been developed and shown to be effective in applications such as uranium extraction from seawater and electrocatalysis. rsc.orgrsc.org The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions or as active centers for catalytic reactions. For example, a Ni-phthalocyanine-based COF linked by imidazole building blocks demonstrated high stability and excellent performance in the electroreduction of CO2. rsc.org The integration of 4-VPI into such frameworks, either as a primary building block or as a post-synthetically modified linker via its vinyl group, could introduce new functionalities. The inherent porosity of COFs and POPs, combined with the chemical activity of the imidazole group, makes these materials highly suitable for catalysis, gas storage, and separation. pku.edu.cnmdpi.com

Strategic Utility in Complex Organic Synthesis

The unique bifunctional nature of 4-(4-vinylphenyl)-1H-imidazole, possessing both a polymerizable vinyl group and a versatile imidazole moiety, has positioned it as a valuable building block in the strategic design and synthesis of complex organic molecules and functional materials. Its utility spans across the development of advanced polymer systems, the generation of potent ligands for catalysis, and the construction of intricate molecular architectures.

A significant application of this compound lies in its role as a monomer for the synthesis of functional polymers. These polymers, bearing pendant imidazole groups, serve as macromolecular ligands for immobilizing metal catalysts, combining the advantages of homogeneous and heterogeneous catalysis. The imidazole units can coordinate with a variety of transition metals, creating polymer-supported catalysts that exhibit high catalytic activity, enhanced stability, and facile recovery and reusability. For instance, polymers derived from vinylimidazoles have been successfully employed in catalysis.

The imidazole ring within this compound is a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands that have revolutionized various fields of organic synthesis. The vinyl group allows for the incorporation of the imidazole moiety into polymeric backbones or onto solid supports. Subsequent N-alkylation of the imidazole ring, followed by deprotonation, yields immobilized NHCs. These supported NHC ligands are instrumental in a wide range of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization, offering improved catalyst stability and recyclability.

Furthermore, the structural framework of this compound is exploited in the synthesis of complex, multi-component molecules. The vinyl group can participate in various carbon-carbon bond-forming reactions, such as Heck, Suzuki-Miyaura, and Stille couplings, allowing for the integration of the imidazole-phenyl scaffold into larger, more elaborate structures. A notable example involves the Suzuki-Miyaura cross-coupling of a brominated tetraphenylimidazole derivative with 4-vinylphenylboronic acid to produce a monomer for functional polymers. rsc.org This approach highlights the utility of the vinylphenyl-imidazole motif in constructing monomers for advanced materials with specific properties.

The imidazole component itself is a critical pharmacophore in medicinal chemistry and a versatile coordinating ligand in materials science. Its presence in this compound provides a reactive handle for further functionalization or for directing the self-assembly of supramolecular structures.

Below is a table summarizing the strategic applications of this compound and its derivatives in complex organic synthesis:

Application AreaSynthetic StrategyKey Intermediates/ProductsSignificance
Polymer-Supported Catalysis Radical polymerization of the vinyl groupPoly(this compound)Immobilization of metal catalysts, enhanced stability, and recyclability.
N-Heterocyclic Carbene (NHC) Ligands Polymerization followed by N-alkylation and deprotonationPolymer-supported imidazolium salts and NHCsDevelopment of robust and reusable catalysts for a broad range of organic transformations.
Monomer Synthesis for Functional Polymers Cross-coupling reactions (e.g., Suzuki-Miyaura)Functionalized vinylphenyl-imidazole monomersAccess to polymers with tailored electronic and photophysical properties for applications in sensors and organic electronics.
Construction of Complex Molecular Architectures Participation of the vinyl group in C-C bond-forming reactionsExtended conjugated systems containing the imidazole moietySynthesis of novel organic materials and potential pharmaceutical compounds.

Q & A

Q. What are the common synthetic routes for 4-(4-Vinylphenyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aldehydes with ammonia or ammonium acetate in the presence of aryl amines. For example, scaled-up synthesis of analogous 4-formylimidazoles employs eco-friendly conditions (e.g., solvent-free or aqueous media) with catalysts like iodine or acetic acid to improve yield . Key steps include:
  • Substitution : Introducing the vinylphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
  • Purification : Chromatography or recrystallization to isolate the product (≥95% purity) .
  • Data Table :
Reaction StepCatalyst/SolventYield (%)Reference
CyclocondensationAcetic acid/EtOH65–78
Cross-CouplingPd(PPh₃)₄/DMF70–85

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural validation combines:
  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments (e.g., vinyl protons at δ 5.1–5.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=C (1500–1550 cm⁻¹) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (±0.3% tolerance) .

Q. What reactivity patterns are observed in this compound for functionalization?

  • Methodological Answer : The vinyl group enables electrophilic aromatic substitution (e.g., bromination at the para position) , while the imidazole NH participates in alkylation or coordination with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Example :
  • Alkylation : Reaction with benzyl chloride under basic conditions (K₂CO₃/DMF) yields N-substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) improve cyclization .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligand tuning (e.g., PPh₃) enhance cross-coupling efficiency .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during vinyl group functionalization .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays require:
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Control Experiments : Compare with known inhibitors (e.g., SB202190 for MAPK pathways) to confirm target specificity .
  • Structural Analogues : Test derivatives (e.g., halogen-substituted variants) to isolate structure-activity relationships .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density and reactive sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .

Q. What mechanistic insights explain the environmental persistence of this compound?

  • Methodological Answer :
  • Degradation Studies : Monitor hydrolysis under UV light (λ = 254 nm) with HPLC-MS to identify breakdown products (e.g., imidazole carboxylic acids) .
  • Soil Microcosm Assays : Measure half-life (t₁/₂) in agricultural soils under aerobic/anaerobic conditions .

Data Contradiction Analysis

  • Example : Conflicting reports on antifungal efficacy may arise from strain-specific susceptibility. Validate using standardized CLSI protocols and adjust MIC values based on fungal growth phase (log vs. stationary) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.